molecular formula C6H6N2O3 B1295690 2-Methoxy-3-nitropyridine CAS No. 20265-35-4

2-Methoxy-3-nitropyridine

Cat. No. B1295690
CAS RN: 20265-35-4
M. Wt: 154.12 g/mol
InChI Key: WZNQCVOSOCGWJG-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The specific arrangement of the nitro and methoxy groups on the pyridine ring defines the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 2-methoxy-3-nitropyridine derivatives can be achieved through various pathways. One method involves the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the formation of 2-methoxy-5-nitropyridine with a high yield of 95% . Another approach for synthesizing nitropyridine derivatives includes the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group enters the 4 and then the 6 position of the pyridine ring . Additionally, 2-amino-3-nitropyridine-6-methoxy can be synthesized from 2,6-dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation steps, with an overall yield of 60.6% .

Molecular Structure Analysis

The molecular and crystal structures of nitropyridine derivatives have been extensively studied. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing that these compounds crystallize in different space groups and are stabilized by hydrogen bonds, exhibiting a layered arrangement . The optimized molecular structures and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine molecules have also been investigated, revealing the existence of two conformations based on the orientation of the hydroxyl group .

Chemical Reactions Analysis

The reactivity of 2-methoxy-3-nitropyridine in chemical reactions is influenced by the presence of the nitro and methoxy groups. The nitro group is an electron-withdrawing group that can activate the pyridine ring towards nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can have various effects on the reactivity of the compound depending on its position relative to the nitro group. For example, the nitration of 2-methoxy-3-hydroxypyridine is guided by the hydroxy group, which acts as the main orienting agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-3-nitropyridine derivatives can be characterized using various spectroscopic techniques. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NMR and electronic spectroscopy, provide insights into the molecular structure and stability of these compounds . The molecular electrostatic potential surface analysis helps in understanding the charge density distribution and sites of chemical reactivity . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be investigated to explore potential applications in materials science .

Scientific Research Applications

Application 1: Synthesis and Reactions of Nitropyridines

  • Summary of the Application: 2-Methoxy-3-nitropyridine is used in the synthesis of nitropyridines. Nitropyridines are important in the field of organic chemistry due to their extensive pharmaceutical, biological, commercial, and industrial applications .
  • Methods of Application or Experimental Procedures: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Results or Outcomes: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Application 2: Vibrational Spectroscopic and Structural Investigations

  • Summary of the Application: 2-Methoxy-3-nitropyridine is used in vibrational spectroscopic and structural investigations. These investigations are important for understanding the properties of the molecule and its potential applications .
  • Methods of Application or Experimental Procedures: The conformational analysis of 2-amino-6-methoxy-3-nitropyridine molecule (AMNP) has been carried out using density functional theory calculations. The vibrational spectra of the molecule is simulated theoretically and compared experimentally, and the vibrational frequencies are assigned on the basis of potential energy distribution calculations .
  • Results or Outcomes: The electronic properties of the molecule derived from the theoretical ultraviolet–visible spectrum are validated experimentally. The higher non-linear optical activity of the molecule is indicated in the first-order hyperpolarizability calculations .

Application 3: Synthesis of Nitropyridines

  • Summary of the Application: 2-Methoxy-3-nitropyridine is used in the synthesis of nitropyridines. Nitropyridines are important in the field of organic chemistry due to their extensive pharmaceutical, biological, commercial, and industrial applications .
  • Methods of Application or Experimental Procedures: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Results or Outcomes: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Application 4: Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile

  • Summary of the Application: 2-Methoxy-3-nitropyridine is used in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile .
  • Methods of Application or Experimental Procedures: The specific experimental procedures for this synthesis are not provided in the source .
  • Results or Outcomes: The synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile from 2-Methoxy-3-nitropyridine is successful .

Application 5: Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile

  • Summary of the Application: 2-Methoxy-3-nitropyridine is used in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile .
  • Methods of Application or Experimental Procedures: The specific experimental procedures for this synthesis are not provided in the source .
  • Results or Outcomes: The synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile from 2-Methoxy-3-nitropyridine is successful .

Application 6: Synthesis of 4-substituted-2-alkylamino-5-nitropyridines

  • Summary of the Application: 2-Methoxy-3-nitropyridine is used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
  • Methods of Application or Experimental Procedures: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substitified-2-alkylamino-5-nitropyridines .

Safety And Hazards

2-Methoxy-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, avoid dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNQCVOSOCGWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942384
Record name 2-Methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-nitropyridine

CAS RN

20265-35-4
Record name 20265-35-4
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Record name 2-Methoxy-3-nitropyridine
Source EPA DSSTox
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Record name 2-METHOXY-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

2-Chloro-3-nitropyridine (25 g, 0.157 mol) was suspended in methanol (300 ml) and sodium methoxide (17 g, 0.315 mol) was added. The mixture was refluxed for 2 hr and part of the solvent removed under reduced pressure. The reaction mixture was diluted with water (1 litre) and the precipitate collected by filtration. The white solid obtained was washed with more water and dried under vacuum to give the title compound (18.2 g, 75%). 1H NMR (CDCl3): 8.42 (dd, J=5, 2 Hz, 1H); 8.28 (dd, J=8, 2 Hz, 1H); 7.06 (dd, J=8, 5 Hz, 1H); 4.13 (s, 3H)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

A suspension of sodium methoxide (40.5 g, 0.750 mol) in 200 mL of methanol was slowly added to a solution of 2-chloro-3-nitro-pyridine (79.3 g, 0.500 mol) in 800 mL of methanol at 0° C. The reaction mixture was stirred for 4 hours and then poured into 1000 g of ice. The resulting precipitate was filtered, washed with water, and dried to give 2-methoxy-3-nitro-pyridine (70. g, 0.45 mmol, 90%) as a white solid.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
Y Ahmad, DH Hey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… (VI) , prepared from nicotinamide (VII) , was converted successively into 3-amino- and 3-acetamido-2-methoxypyridine (VIII) , which was also prepared from 2-methoxy-3-nitropyridine (IX…
Number of citations: 19 pubs.rsc.org
W Gruber - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… 2-Methoxy-3-nitropyridine (XV) has been reported in the … -salt was therefore repeated and 2-methoxy-3-nitropyridine (XV) as … were made to rearrange 2-methoxy-3-nitropyridine (XV) to N…
Number of citations: 19 cdnsciencepub.com
M Barzaghi, A Gamba, G Morosi… - The Journal of Physical …, 1978 - ACS Publications
… 2-Methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine were K&K Labs., Inc., products. The purity of all thesamples was confirmed by NMR, IR, and UV spectroscopies.19 …
Number of citations: 19 pubs.acs.org
F Mahdhaoui, R Zaier, N Dhahri… - … Journal of Chemical …, 2019 - Wiley Online Library
… A kinetic study is reported for the reactions of 2-methoxy-3-nitropyridine 1a and 2-methoxy-5-nitropyridine 1b with three secondary amines 2a–c (morpholine, piperidine, and pyrrolidine) …
Number of citations: 8 onlinelibrary.wiley.com
K Bowden, S Prasannan, RJ Ranson - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… Only for 2-methoxy-3-nitropyridine has a Meisenheimer intermediate been observed in this study. The latter substrate also shows some curvature of the rate-acidity function correlation …
Number of citations: 4 pubs.rsc.org
R Zaier, F Mahdhaoui, S Ayachi, T Boubaker - Journal of Molecular …, 2019 - Elsevier
Nonlinear optical (NLO) effects of organic materials are caused by delocalized electrons and large polarization in molecules. In the present work, theoretical study by using the Density …
Number of citations: 14 www.sciencedirect.com
V Pomel, JC Rovera, A Godard… - Journal of …, 1996 - Wiley Online Library
… Substitution of the hydroxy group by a chloride and then action of refluxing methanol gave the 2-methoxy-3-nitropyridine (10a) in 72% yield (two steps). Treatment of 10a with hydrogen …
Number of citations: 29 onlinelibrary.wiley.com
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1966 - ACS Publications
7-> Iethylthio-3-pD-nbot\u'anosyl-3. H-imidazo [4, ob Jpyridine (XI), the 1-deaza analog of the highly cytotoxic 6-methylthiopurine ribonucleoside, was prepared in two ways. In the first …
Number of citations: 33 pubs.acs.org
B Çalişkan, M Çivi, M Birey - Radiation Effects and Defects in Solids, 2006 - Taylor & Francis
A free radical produced by 60 Co- γ irradiation in single crystals of 4-nitropyridine N-oxide, C 5 H 4 N 2 O 3 , has been observed and analyzed for different orientations of the crystal in …
Number of citations: 14 www.tandfonline.com
NS Nudelman, SB Cerdeira - Magnetic resonance in chemistry, 1986 - Wiley Online Library
… In the pyridine series the aryl protons of 2-methoxy-3-nitropyridine constitute an ABX system and those of the 3,5-dinitro compounds an AB system. Assignments were helped by …

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